molecular formula C11H20N4O B13478315 5-(4-Methoxypyrrolidin-2-yl)-1-methyl-3-propyl-1h-1,2,4-triazole

5-(4-Methoxypyrrolidin-2-yl)-1-methyl-3-propyl-1h-1,2,4-triazole

Cat. No.: B13478315
M. Wt: 224.30 g/mol
InChI Key: HSHIWUGYCRBHCP-UHFFFAOYSA-N
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Description

5-(4-Methoxypyrrolidin-2-yl)-1-methyl-3-propyl-1H-1,2,4-triazole is a chemical compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and a triazole ring, which is a five-membered ring containing three nitrogen atoms.

Preparation Methods

The synthesis of 5-(4-Methoxypyrrolidin-2-yl)-1-methyl-3-propyl-1H-1,2,4-triazole typically involves the construction of the triazole ring followed by the introduction of the pyrrolidine moiety. One common synthetic route involves the cyclization of appropriate precursors under specific conditions.

Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

5-(4-Methoxypyrrolidin-2-yl)-1-methyl-3-propyl-1H-1,2,4-triazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule.

Scientific Research Applications

5-(4-Methoxypyrrolidin-2-yl)-1-methyl-3-propyl-1H-1,2,4-triazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-Methoxypyrrolidin-2-yl)-1-methyl-3-propyl-1H-1,2,4-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

5-(4-Methoxypyrrolidin-2-yl)-1-methyl-3-propyl-1H-1,2,4-triazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of the pyrrolidine and triazole rings, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H20N4O

Molecular Weight

224.30 g/mol

IUPAC Name

5-(4-methoxypyrrolidin-2-yl)-1-methyl-3-propyl-1,2,4-triazole

InChI

InChI=1S/C11H20N4O/c1-4-5-10-13-11(15(2)14-10)9-6-8(16-3)7-12-9/h8-9,12H,4-7H2,1-3H3

InChI Key

HSHIWUGYCRBHCP-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN(C(=N1)C2CC(CN2)OC)C

Origin of Product

United States

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